
Aurantio-obtusin beta-D-glucoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoaurantio-obtusin can be synthesized through the glycosylation of aurantio-obtusin. The process involves the reaction of aurantio-obtusin with glucose under specific conditions to form the glucoside derivative . The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature.
Industrial Production Methods: Industrial production of glucoaurantio-obtusin involves the extraction of aurantio-obtusin from Cassia seeds followed by its glycosylation. The extraction process includes solvent extraction, filtration, and purification steps to isolate aurantio-obtusin. The glycosylation reaction is then performed on a large scale using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Glucoaurantio-obtusin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C23H24O12
- Molecular Weight : 492.43 g/mol
Aurantio-obtusin beta-D-glucoside exhibits several biochemical activities, including:
- Inhibition of Lipid Synthesis : The compound has been shown to suppress lipid accumulation, which may benefit conditions like hepatic steatosis.
- Anti-inflammatory Effects : It reduces the production of inflammatory mediators such as nitric oxide and prostaglandin E2, inhibiting pathways like nuclear factor kappa-B (NF-κB).
- Glucose Metabolism Regulation : The compound activates the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway, enhancing glucose uptake in insulin-resistant cells .
Anti-Diabetic Activity
Research indicates that this compound may improve insulin sensitivity and lower blood glucose levels. In vitro studies have demonstrated its ability to enhance glucose uptake in insulin-resistant human HepG2 cells, suggesting potential as a functional food for diabetes management .
Anti-Inflammatory Properties
The compound has shown promise in reducing inflammation in various models. For instance, it effectively inhibited airway inflammation and acute lung injury in mouse models by decreasing inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.
Hepatoprotective Effects
This compound has been linked to hepatoprotection through its role in modulating oxidative stress pathways. Studies indicate that it can upregulate protective proteins like heme oxygenase-1 (HO-1) via the Nrf2 pathway, offering potential benefits for liver health .
Case Studies and Research Findings
Study | Findings | Application |
---|---|---|
Zhang et al. (2021) | Demonstrated that Aurantio-obtusin enhances GLUT4 translocation and reduces fasting blood glucose levels in diabetic rats | Anti-diabetic agent |
Guo et al. (2021) | Showed activation of PI3K-AKT pathway leading to improved glucose tolerance | Diabetes treatment |
Lee et al. (2020) | Found significant inhibition of inflammatory markers in mouse models | Potential for chronic inflammation treatment |
Mechanism of Action
Glucoaurantio-obtusin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis, promoting neuronal survival.
Comparison with Similar Compounds
Glucoaurantio-obtusin is compared with other similar compounds, such as:
Aurantio-obtusin: The aglycone form of glucoaurantio-obtusin, known for its stronger inhibitory effects on drug-metabolizing enzymes.
Chryso-obtusin: Another glucoside derivative with similar pharmacological properties but different molecular targets.
Emodin: An anthraquinone compound with potent anti-inflammatory and anticancer activities.
Uniqueness: Glucoaurantio-obtusin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form. This structural modification also influences its pharmacokinetic properties and therapeutic potential .
Biological Activity
Aurantio-obtusin beta-D-glucoside (also known as glucoaurantio-obtusin) is a naturally occurring compound derived from the seeds of Cassia tora . This compound belongs to the class of anthraquinones, which are recognized for their diverse biological activities, including anti-inflammatory, antidiabetic, and hepatoprotective effects. This article explores the biological activities of this compound, supported by various studies and data.
- Molecular Formula : CHO
- Molecular Weight : 492.43 g/mol
- CAS Number : 129025-96-3
- Density : 1.602 g/cm³
- Boiling Point : 845ºC at 760 mmHg
1. Antidiabetic Activity
This compound has shown significant potential in managing diabetes. It was found to inhibit rat lens aldose reductase (RLAR) with an IC value of 13.6 µM, indicating its capability to reduce complications associated with diabetes by preventing the formation of advanced glycation end products (AGEs) . Additionally, it enhances insulin sensitivity and promotes lipid metabolism in high-fat diet-induced obesity models .
2. Antioxidant and Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits strong antioxidant properties. It can scavenge reactive oxygen species (ROS) and inhibit inflammatory cytokines such as TNF-α and IL-6 in various cell models . This activity is crucial for protecting cells from oxidative stress and inflammation-related diseases.
3. Hepatoprotective Activity
Research indicates that this compound protects liver cells from oxidative damage induced by toxic substances like t-BHP (tert-butyl hydroperoxide). It promotes autophagic flow and activates protective signaling pathways, thereby reducing lipid accumulation in the liver .
4. Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties. It has shown effectiveness against various pathogenic bacteria and fungi, contributing to its potential use in treating infections .
5. Antiplatelet Aggregation Inhibitory Activity
This compound has been identified as an active component against platelet aggregation, with IC values indicating significant inhibitory effects . Such properties suggest its potential role in cardiovascular health management.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in glucose metabolism and lipid synthesis.
- Antioxidative Properties : By scavenging ROS, it reduces oxidative stress in cells.
- Regulation of Gene Expression : It modulates the expression of genes related to inflammation and lipid metabolism, such as PPAR-α and PPAR-γ .
Properties
IUPAC Name |
1,7-dihydroxy-2,8-dimethoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-7-4-8-13(22(33-3)14(7)25)17(28)12-9(15(8)26)5-10(21(32-2)18(12)29)34-23-20(31)19(30)16(27)11(6-24)35-23/h4-5,11,16,19-20,23-25,27,29-31H,6H2,1-3H3/t11-,16-,19+,20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQYAJWKXDTHR-PHVGODQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331926 | |
Record name | CHEBI:28268 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129025-96-3 | |
Record name | 3-(β-D-Glucopyranosyloxy)-1,7-dihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129025-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CHEBI:28268 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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